molecular formula C21H21N3O3 B2918223 2-(4-ethoxyphenyl)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide CAS No. 941983-52-4

2-(4-ethoxyphenyl)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide

Cat. No.: B2918223
CAS No.: 941983-52-4
M. Wt: 363.417
InChI Key: VLBCSDAGSGKLQY-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide is a chemical compound with the molecular formula C 21 H 21 N 3 O 3 and a molecular weight of 363.41 g/mol . This pyridazine derivative is offered for research purposes, particularly in the field of oncology and kinase signaling pathways. Its primary research value lies in its characterization as a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . In enzymatic assays, this compound demonstrated potent activity with an IC 50 value of 107 nM against VEGFR-2, indicating strong binding affinity and inhibitory potential . Given the critical role of VEGFR-2 in tumor angiogenesis—the process by which tumors develop new blood vessels—this compound serves as a valuable tool for researchers studying anti-angiogenic strategies . It provides a novel pyridazine-based scaffold for the development of potential antitumor agents and for probing the mechanisms of VEGFR-2 signaling in cellular models. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-3-27-18-10-4-15(5-11-18)14-20(25)22-17-8-6-16(7-9-17)19-12-13-21(26-2)24-23-19/h4-13H,3,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBCSDAGSGKLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 4-ethoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to a cyclization reaction with a pyridazine derivative under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(4-ethoxyphenyl)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets in biological systems. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and pharmacological distinctions between 2-(4-ethoxyphenyl)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide and analogous acetamide derivatives:

Compound Name Key Structural Features Molecular Weight (g/mol) Reported Pharmacological Activity Key Differences
This compound (Target) 4-Ethoxyphenyl, 6-methoxypyridazine ~402.4 Not explicitly reported (structural analogs suggest kinase inhibition potential) Baseline for comparison.
N-(4-(6-(4-Methylpiperazin-1-yl)Pyridazin-3-yl)Phenyl)Acetamide (CAS 941983-30-8) 4-Ethoxyphenyl, 6-(4-methylpiperazinyl)pyridazine 431.5 Potential kinase modulation due to piperazine moiety Piperazine substitution enhances solubility and target binding .
N-(4-(6-Methoxyimidazo[1,2-b]Pyridazin-2-yl)Phenyl)Acetamide (CAS 953243-26-0) 6-Methoxyimidazo[1,2-b]pyridazine core 402.4 Unreported; imidazo-pyridazine may enhance CNS penetration Imidazole fusion alters electronic properties vs. pyridazine .
N-(4-(N,N-Diethylsulfamoyl)Phenyl)Acetamide (Compound 36, ) Diethylsulfamoyl group ~286.3 (calculated) Anti-hypernociceptive activity in inflammatory pain Sulfonamide group improves metabolic stability vs. ethoxy .
N-(4-(Piperazin-1-ylsulfonyl)Phenyl)Acetamide (Compound 37, ) Piperazinylsulfonyl group ~328.4 (calculated) Analgesic activity comparable to paracetamol Piperazine-sulfonyl combination enhances solubility and receptor affinity .
N-(2-Ethoxyphenyl)-2-(4-Allyl-5-Pyridin-4-yl-Triazol-3-ylsulfanyl)Acetamide Allyl-triazole-thioether, pyridine ring ~437.5 () Unreported; triazole-thioether may confer metal-binding capacity Thioether and triazole groups introduce redox activity .

Structural and Functional Insights

  • However, bulky groups like piperazine () or tert-butyl () can increase steric hindrance, affecting target binding .
  • Heterocyclic Core : The 6-methoxypyridazine ring distinguishes the target compound from imidazo-pyridazine () or benzothiazole derivatives (). Pyridazine’s electron-deficient nature may favor interactions with ATP-binding pockets in kinases .
  • Pharmacological Gaps : While compounds like N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide () show robust analgesic activity, the target compound’s lack of a sulfonamide group may limit similar efficacy unless compensatory mechanisms exist .

Research Implications

  • Kinase Inhibition : The pyridazine core in the target compound aligns with kinase inhibitor scaffolds (e.g., c-Met or VEGFR inhibitors), warranting enzymatic assays .
  • Anti-Inflammatory Potential: Structural analogs with sulfonamide or piperazine groups () show promise in pain management, suggesting the target compound could be repurposed with minor modifications .

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Synthesis and Structure

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyridazine ring, followed by phenyl substitution and acetamide formation. The general synthetic route includes:

  • Formation of the Pyridazine Ring : Utilizing appropriate precursors under controlled conditions.
  • Substitution Reactions : Introducing the ethoxy and methoxy groups through nucleophilic substitution.
  • Acetylation : Finalizing the structure by acetylating the amine group.

The molecular structure can be represented as follows:

C19H22N2O3\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_3

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with pyridazine moieties have shown to inhibit serine/threonine protein kinases, which are crucial in cancer cell signaling pathways .

A study demonstrated that derivatives with similar structures displayed cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .

Anticonvulsant Properties

Research has also explored the anticonvulsant activity of related compounds. In animal models, certain derivatives exhibited protection against maximal electroshock (MES) seizures, suggesting a potential therapeutic application in epilepsy treatment . The mechanism appears to involve modulation of neuronal voltage-sensitive sodium channels, which are pivotal in seizure activity.

Tyrosinase Inhibition

Another area of interest is the inhibition of tyrosinase, an enzyme involved in melanin production. Compounds structurally related to this compound have shown promising results in inhibiting tyrosinase activity, which could have applications in skin whitening treatments .

Case Studies and Research Findings

StudyFocusKey Findings
Anticancer ActivityInhibition of serine/threonine kinases; cytotoxicity against cancer cells.
Anticonvulsant ActivityProtection against MES seizures; interaction with sodium channels.
Tyrosinase InhibitionSignificant inhibition of tyrosinase; potential for skin whitening applications.

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